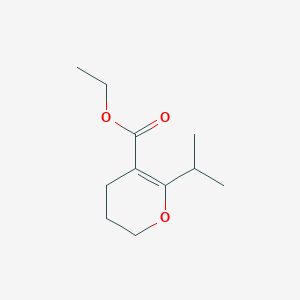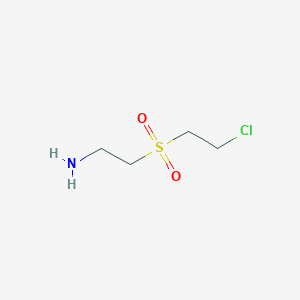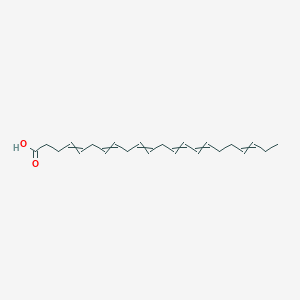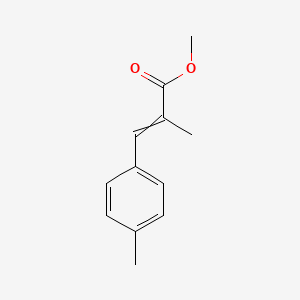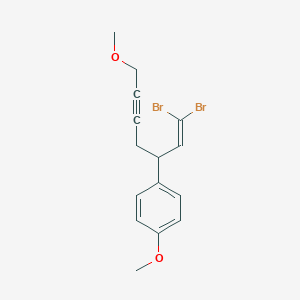![molecular formula C10H13N B14262552 Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)- CAS No. 156322-23-5](/img/structure/B14262552.png)
Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-: is a bicyclic compound characterized by its unique structure, which includes a carbonitrile group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)- can be achieved through several methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles with o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This method yields the desired compound with high diastereoselectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemoenzymatic processes. These processes utilize enzymatic resolution techniques to achieve high enantiomeric excess and yield .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonitrile group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one: Another bicyclic compound with similar structural features but different functional groups.
Bicyclo[1.1.0]butanes: Known for their high strain energy and use in strain-release chemistry.
Uniqueness: Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)- is unique due to its specific combination of a carbonitrile group and two methyl groups, which confer distinct chemical properties and reactivity compared to other bicyclic compounds.
Properties
CAS No. |
156322-23-5 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbonitrile |
InChI |
InChI=1S/C10H13N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9H,4-5H2,1-2H3/t8-,9-/m0/s1 |
InChI Key |
JDDKFAVLJGHFPR-IUCAKERBSA-N |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)C#N)C |
Canonical SMILES |
CC1(C2CC=C(C1C2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


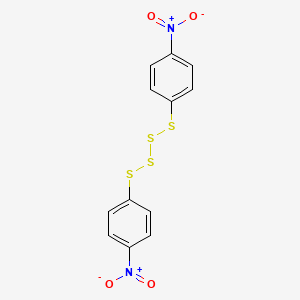
![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)

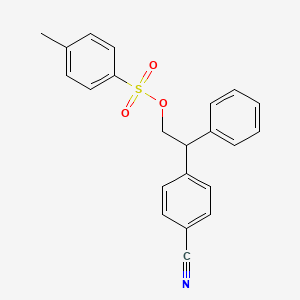
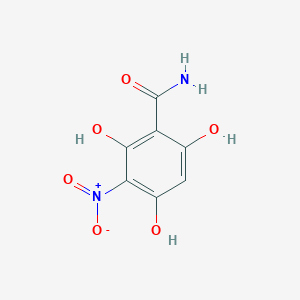
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)

![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
